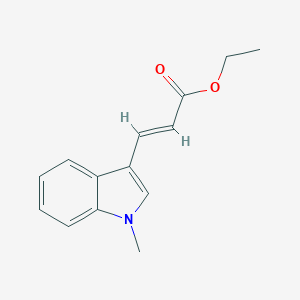

ethyl 3-(1-methyl-1H-indol-3-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate, also known as EMA, is a chemical compound that belongs to the family of indole derivatives. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate reacts with ROS and undergoes a cyclization reaction, resulting in the formation of a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present in the sample. ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has been shown to selectively detect superoxide anion radicals and hydrogen peroxide, two major types of ROS, with high sensitivity and specificity.

Biochemical and physiological effects:

ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has been used to study the role of ROS in various biological processes, such as inflammation, aging, and cancer. It has been shown to inhibit the growth and migration of cancer cells by inducing ROS-mediated apoptosis. ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has also been used to monitor the oxidative stress levels in live animals and to investigate the effects of antioxidants and other therapeutic agents on ROS levels.

Advantages and Limitations for Lab Experiments

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has several advantages for lab experiments, such as high sensitivity, selectivity, and stability. It can be easily incorporated into various experimental systems, such as cell cultures, tissues, and live animals. However, ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has some limitations, such as potential toxicity and interference with other fluorescent probes. Therefore, careful optimization and validation of experimental conditions are required to ensure accurate and reliable results.

Future Directions

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has great potential for future research in various fields, such as cancer biology, neurodegenerative diseases, and drug discovery. Some possible future directions include the development of more selective and sensitive ROS probes, the application of ethyl 3-(1-methyl-1H-indol-3-yl)acrylate in high-throughput screening assays, and the investigation of the role of ROS in cellular signaling and metabolism. Overall, ethyl 3-(1-methyl-1H-indol-3-yl)acrylate is a valuable tool for scientific research and has opened up new avenues for understanding the complex roles of ROS in health and disease.

Synthesis Methods

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate can be synthesized by the reaction of ethyl acrylate with 1-methyl-1H-indole-3-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism and yields ethyl 3-(1-methyl-1H-indol-3-yl)acrylate as a yellow liquid. The synthesis method is relatively simple and efficient, making ethyl 3-(1-methyl-1H-indol-3-yl)acrylate a readily available chemical for scientific research.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play important roles in various physiological and pathological processes. The detection of ROS is crucial for understanding their functions and developing therapeutic strategies for diseases associated with oxidative stress.

properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl (E)-3-(1-methylindol-3-yl)prop-2-enoate |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10-15(2)13-7-5-4-6-12(11)13/h4-10H,3H2,1-2H3/b9-8+ |

InChI Key |

HJABZKVWSXXFAN-CMDGGOBGSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN(C2=CC=CC=C21)C |

SMILES |

CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C |

Canonical SMILES |

CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)

![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)

![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)

![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)